molecular formula C22H21N3 B5876293 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline CAS No. 292052-60-9

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline

Cat. No.: B5876293
CAS No.: 292052-60-9
M. Wt: 327.4 g/mol
InChI Key: JKSOEUOVKWKUMF-UHFFFAOYSA-N
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Description

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound features a benzimidazole core with a benzyl group at the 1-position and a methyl group at the 4-position of the aniline moiety.

Preparation Methods

The synthesis of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline typically involves the condensation of o-phenylenediamine with benzyl chloride in the presence of a base, followed by the reaction with 4-methylaniline. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, it may act as an allosteric activator of human glucokinase, enhancing its catalytic activity and thereby exerting hypoglycemic effects . The compound’s ability to inhibit microbial growth is attributed to its interaction with bacterial enzymes, disrupting essential metabolic processes .

Comparison with Similar Compounds

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline can be compared with other benzimidazole derivatives, such as:

Properties

IUPAC Name

N-[(1-benzylbenzimidazol-2-yl)methyl]-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3/c1-17-11-13-19(14-12-17)23-15-22-24-20-9-5-6-10-21(20)25(22)16-18-7-3-2-4-8-18/h2-14,23H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSOEUOVKWKUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501165664
Record name N-(4-Methylphenyl)-1-(phenylmethyl)-1H-benzimidazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292052-60-9
Record name N-(4-Methylphenyl)-1-(phenylmethyl)-1H-benzimidazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=292052-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methylphenyl)-1-(phenylmethyl)-1H-benzimidazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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